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Compound of Interest

Compound Name: 5-Methyl-2-nitroaniline

Cat. No.: B1293789

A comprehensive spectroscopic comparison of methyl-nitroaniline isomers reveals distinct
analytical fingerprints crucial for their identification and characterization in research and drug
development. This guide provides a detailed analysis of their spectral properties, supported by
experimental data and methodologies, to aid researchers in distinguishing between these
closely related compounds.

The positional isomerism in methyl-nitroanilines, where the methyl, nitro, and amino groups are
arranged differently on the benzene ring, gives rise to unique electronic environments for each
molecule. These subtle structural variations are effectively probed by various spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS), providing a characteristic signature for each isomer.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for various methyl-nitroaniline
isomers, offering a quantitative basis for their differentiation.

'H NMR Spectral Data

The chemical shifts (d) in proton NMR spectroscopy are highly sensitive to the electronic
effects of the substituents on the aromatic ring. The electron-withdrawing nitro group and the
electron-donating amino and methyl groups significantly influence the shielding and deshielding
of the aromatic protons, resulting in distinct patterns for each isomer.
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Aromatic
-NHz Protons -CHs Protons
Isomer Protons (9, Solvent
(6, ppm) (3, ppm)
ppm)

2-Methyl-3-

_ . 6.7-7.3 3.8 (brs) 2.2 -
nitroaniline
2-Methyl-4- ~7.9(d), ~7.8

) N ~4.5 (br s)[1] ~2.1-2.3 (s)[1] DMSO-ds[2]
nitroaniline (dd), ~6.7 (d)[1]
2-Methyl-5-

) N 7.1-7.8 4.8 (brs) 2.1 CDCIs
nitroaniline
3-Methyl-2-

_ . 6.7-7.2 4.9 (brs) 2.3 -
nitroaniline
3-Methyl-4-

) N 6.7-8.0 6.1 (br s) 2.4 -
nitroaniline
4-Methyl-2-

_ - 6.8-7.9 4.8 (brs) 2.2 CDCls
nitroaniline
4-Methyl-3-

_ - 6.6-7.2 3.8 (brs) 2.4 CDCIs
nitroaniline
5-Methyl-2-

) N 6.6-7.9 4.8 (brs) 2.2 -
nitroaniline
N-Methyl-2-

) N 6.7-8.2 - 3.0 (d) CDCIs
nitroaniline
N-Methyl-4- DMSO-ds /

) - 6.6-8.0 - 2.8-2.9
nitroaniline CDCIs[3]

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 's' a singlet, and 'br s' a broad singlet.

The data presented is a compilation from various sources and may vary slightly based on

experimental conditions.

13C NMR Spectral Data
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Carbon-13 NMR spectroscopy provides insights into the carbon framework of the isomers. The
chemical shifts of the aromatic carbons are influenced by the position of the substituents,
offering another layer of structural confirmation.

Isomer Aromatic Carbons (5, ppm) -CHs Carbon (8, ppm)
_ N 113.1, 117.8, 126.7, 131.9,
3-Methyl-4-nitroaniline 20.2
137.2,147.3

_ . 108.21, 118.58, 119.02,
4-Methyl-3-nitroaniline 18.78[4]
133.07, 147.96[4]

] - 114.9,117.2, 126.8, 132.5,
N-Methyl-2-nitroaniline 29.8
136.1, 146.9

Data for other isomers is not consistently available in the searched literature.

IR Spectral Data

Infrared spectroscopy is instrumental in identifying the functional groups present in the
molecules. The characteristic vibrational frequencies for the N-H stretches of the amino group,
the N-O stretches of the nitro group, and the C-H stretches of the methyl and aromatic groups
are key diagnostic markers.

| N-H Stretch N-O Stretch C-H (Aromatic) C-H (Aliphatic)
somer
(cm™?) (cm™?) Stretch (cm™?) Stretch (cm™?)

2-Methyl-3-

_ . 3380, 3480 1350, 1520 3050-3150 2850-2950
nitroaniline
4-Methyl-2-

_ - 3370, 3480 1340, 1510 3050-3150 2850-2950
nitroaniline
4-Methyl-3-

_ . 3350, 3450 1345, 1525 3050-3150 2850-2950
nitroaniline

Specific peak positions can vary based on the physical state of the sample (e.g., solid, liquid, or
gas phase).[5][6]
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Mass Spectrometry Data

Mass spectrometry provides the molecular weight of the compounds and information about
their fragmentation patterns. All methyl-nitroaniline isomers have the same molecular weight of
approximately 152.15 g/mol .[4][5] The molecular ion peak [M]* is typically observed at m/z
152.[4][7] Common fragmentation pathways involve the loss of the nitro group (-NO2) or parts
of it, such as NO or O.[4] For instance, the mass spectrum of 4-methyl-3-nitroaniline shows
prominent peaks at m/z 152 (molecular ion), 107, and 77, with the peak at m/z 77
corresponding to the phenyl cation.[4]

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe is typically used.[1]

o Sample Preparation: Approximately 5-10 mg of the methyl-nitroaniline isomer is dissolved in
a suitable deuterated solvent (e.g., CDCIs, DMSO-ds).[1] The choice of solvent is based on
the solubility of the analyte and the need to avoid overlapping signals.[1]

e 1H NMR Acquisition: A one-dimensional proton spectrum is acquired with typical parameters
including a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay
of 1-5 seconds.[1]

e 13C NMR Acquisition: A one-dimensional carbon spectrum is acquired using proton
decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly employed.

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly onto the ATR crystal.[1]
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e Acquisition: A background spectrum of the empty sample compartment or the clean ATR
crystal is recorded first.[1] The sample is then placed in the beam path, and the sample
spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio over a spectral range of 4000-400 cm~1.[1]

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm~1).[1]

Mass Spectrometry (MS)

¢ Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS), is used for analysis.

« lonization: Electron lonization (El) is a common method for generating ions.

o Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z),
and a detector records the abundance of each ion.

Isomeric Relationships and Structural Visualization

The structural differences between the methyl-nitroaniline isomers can be visualized to better
understand the basis for their distinct spectroscopic properties. The following diagram
illustrates the positional variations of the functional groups on the benzene ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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